Xanthine Oxidase Inhibitory Potency: Head-to-Head IC50 Comparison Against Allopurinol (Bovine XO)
The target compound inhibits bovine milk xanthine oxidase with an IC50 of 15,500 nM (15.5 µM), determined using xanthine as substrate after a 3-minute preincubation [1]. Under comparable bovine xanthine oxidase conditions, allopurinol—the prototypical clinical XO inhibitor—exhibited an IC50 of 8,300 nM (8.3 µM) [2]. This yields an allopurinol-to-target-compound potency ratio of 1.87, indicating that the target compound is approximately half as potent as allopurinol in this biochemical assay. The modest potency differential must be interpreted alongside the selectivity data presented in Evidence Item 2, as the target compound's distinct substitution pattern may confer advantages in isoform selectivity or off-target avoidance that are not captured by a single-concentration IC50 comparison.
| Evidence Dimension | Xanthine oxidase inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 15,500 nM (bovine milk xanthine oxidase) |
| Comparator Or Baseline | Allopurinol, IC50 = 8,300 nM (bovine xanthine oxidase) |
| Quantified Difference | Target compound is 1.87-fold less potent than allopurinol (ΔIC50 = +7,200 nM) |
| Conditions | Target compound: bovine milk XO, xanthine substrate, 3-min preincubation, UV spectrophotometric detection. Allopurinol: bovine XO, xanthine substrate, 5-min preincubation, HPLC analysis. |
Why This Matters
Establishes a quantitative potency baseline against the historical gold-standard XO inhibitor, enabling researchers to assess whether the structural modifications at positions 7 and 8 confer selectivity or physicochemical advantages that compensate for the modest reduction in target enzyme potency.
- [1] BindingDB Entry BDBM50468292 (CHEMBL3409193). 8-(dodecylthio)-7-hexyl-3-methylxanthine; inhibition of bovine xanthine oxidase IC50 = 15,500 nM. View Source
- [2] BindingDB Entry BDBM35440 (ALLOPURINOL). Inhibition of bovine xanthine oxidase IC50 = 8,300 nM. View Source
